(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 328113-37-7
VCID: VC4747616
InChI: InChI=1S/C17H15ClN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
SMILES: CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.83

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

CAS No.: 328113-37-7

Cat. No.: VC4747616

Molecular Formula: C17H15ClN2OS

Molecular Weight: 330.83

* For research use only. Not for human or veterinary use.

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone - 328113-37-7

Specification

CAS No. 328113-37-7
Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
IUPAC Name (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C17H15ClN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Standard InChI Key DQSXVKUEGGJUIW-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C

Introduction

Molecular Formula and Weight

  • Molecular formula: C16H15ClN2OS

  • Molecular weight: Approximately 318.82 g/mol

Functional Groups

  • Amino group (-NH2) at position 3 of the thieno[2,3-b]pyridine ring.

  • Trimethyl groups at positions 4, 5, and 6 of the same ring.

  • A ketone group (-C=O) linking the thieno[2,3-b]pyridine to a 4-chlorophenyl ring.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the Thieno[2,3-b]pyridine Core:

    • This step includes cyclization reactions involving precursors like pyridines or thiophenes with suitable substituents.

    • Common reagents include sulfur-containing compounds and catalysts for cyclization.

  • Functionalization:

    • Amination at position 3 is achieved using amine precursors under controlled conditions.

    • Introduction of trimethyl groups can be performed via alkylation reactions.

  • Ketone Substitution:

    • The (4-chlorophenyl)methanone group is introduced via Friedel-Crafts acylation or related methods using chlorobenzoyl derivatives.

Analytical Characterization

The compound's structure is confirmed using advanced spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed information about hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amino (-NH), ketone (-C=O), and aromatic systems.

  • Elemental Analysis:

    • Verifies the empirical formula by determining percentages of C, H, N, O, S, and Cl.

Biological Activity

Thieno[2,3-b]pyridine derivatives are known for their diverse pharmacological properties. While specific data for this compound is limited, similar molecules exhibit:

  • Antimicrobial Activity:

    • Effective against bacterial and fungal strains due to their ability to disrupt microbial enzymes or DNA synthesis pathways.

  • Anti-inflammatory Potential:

    • Likely inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Properties:

    • Structural analogs have been shown to inhibit cancer cell proliferation by targeting signaling pathways or inducing apoptosis.

Applications in Medicinal Chemistry

This compound's structural features make it a promising candidate for:

  • Drug Discovery:

    • As a lead molecule for designing inhibitors targeting specific enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications to the amino group or phenyl ring could optimize biological activity.

  • Pharmacokinetics Optimization:

    • The presence of trimethyl groups may enhance lipophilicity and membrane permeability.

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